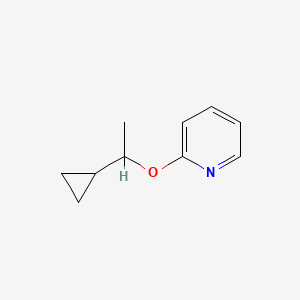![molecular formula C21H26N4O B2788405 2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide CAS No. 1384596-20-6](/img/structure/B2788405.png)
2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including amine, benzyl, and cyanomethyl groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-[benzyl(methyl)amino]ethylamine. This intermediate is then reacted with benzyl chloride to form 2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]ethane. The final step involves the reaction of this intermediate with cyanomethyl acetate under basic conditions to yield the target compound.
Reaction Conditions:
Step 1: N-alkylation of ethylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide.
Step 2: Further N-alkylation with benzyl chloride.
Step 3: Reaction with cyanomethyl acetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitrile group to primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its amine functionality.
Organic Synthesis: The compound’s multiple functional groups make it a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and ionic interactions. The presence of multiple amine groups allows for potential binding to active sites of enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[benzyl(methyl)amino]ethylamine: A simpler analogue with fewer functional groups.
N-benzyl-N-methyl-2-aminoethanol: Another related compound with a hydroxyl group instead of a cyanomethyl group.
Uniqueness
2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide is unique due to its combination of benzyl, amine, and cyanomethyl groups, which provide a distinct set of chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
2-[benzyl-[2-[benzyl(methyl)amino]ethyl]amino]-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-24(16-19-8-4-2-5-9-19)14-15-25(18-21(26)23-13-12-22)17-20-10-6-3-7-11-20/h2-11H,13-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAWIICTXMHMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(CC1=CC=CC=C1)CC(=O)NCC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)


![4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2788332.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2788337.png)

amine](/img/structure/B2788339.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B2788342.png)

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2788345.png)
